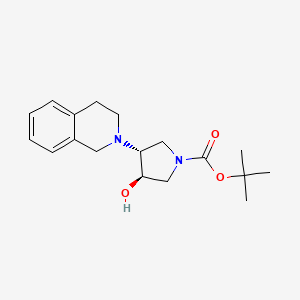![molecular formula C14H17NO2 B13511717 Methyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13511717.png)
Methyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-phenyl-3-azabicyclo[311]heptane-1-carboxylate is a bicyclic compound that features a unique azabicyclo[311]heptane core This structure is notable for its rigidity and the presence of a nitrogen atom within the bicyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been shown to be effective in producing the desired azabicyclo[3.1.1]heptane core . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing safety measures for handling reactive intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ester group, using reagents like sodium hydride (NaH) or alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 with Pd/C catalyst.
Substitution: NaH in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce fully saturated bicyclic compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s rigid structure and nitrogen atom make it a valuable scaffold for designing new drugs, particularly in the development of antihistamines and other bioactive molecules.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, including natural product analogs and pharmaceuticals.
Material Science: The unique properties of the azabicyclo[3.1.1]heptane core can be exploited in the design of new materials with specific mechanical or electronic properties.
Wirkmechanismus
The mechanism by which methyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate exerts its effects is primarily through its interaction with biological targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The compound’s rigidity also ensures a specific spatial arrangement, which can be crucial for binding to molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate: Another azabicyclo[3.1.1]heptane derivative with similar structural features but different functional groups.
8-azabicyclo[3.2.1]octane: A related bicyclic compound with a different ring size and nitrogen placement.
Uniqueness
Methyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate is unique due to the presence of the phenyl group, which can enhance its interaction with aromatic residues in biological targets. This feature distinguishes it from other azabicyclo[3.1.1]heptane derivatives and can lead to different biological activities and applications.
Eigenschaften
Molekularformel |
C14H17NO2 |
|---|---|
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
methyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate |
InChI |
InChI=1S/C14H17NO2/c1-17-12(16)14-7-13(8-14,9-15-10-14)11-5-3-2-4-6-11/h2-6,15H,7-10H2,1H3 |
InChI-Schlüssel |
UAJLKDJOZKYVJA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C12CC(C1)(CNC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13511643.png)







![1-[(Benzyloxy)carbonyl]-3-cyanopiperidine-3-carboxylic acid](/img/structure/B13511678.png)
![3-Amino-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13511684.png)

![2-[(Cyclopent-3-en-1-yl)amino]pyridine-4-carboxamide](/img/structure/B13511701.png)

